2'-Deoxy-6-methyluridine

Nucleoside conformation X-ray crystallography syn/anti glycosidic bond

2'-Deoxy-6-methyluridine (m⁶dU; CAS 42188-37-4; molecular formula C₁₀H₁₄N₂O₅; MW 242.23) is a synthetic pyrimidine 2'-deoxynucleoside in which a methyl group is substituted at the 6-position of the uracil base. First prepared and characterized by Holý in 1973 as part of an extensive series on nucleic acid components and their analogues, this compound is structurally isomeric with the natural nucleoside thymidine (5-methyl-2'-deoxyuridine) but differs fundamentally in the ring position of the methyl substituent.

Molecular Formula C10H14N2O5
Molecular Weight 242.23 g/mol
CAS No. 42188-37-4
Cat. No. B14648556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-6-methyluridine
CAS42188-37-4
Molecular FormulaC10H14N2O5
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=O)N1C2CC(C(O2)CO)O
InChIInChI=1S/C10H14N2O5/c1-5-2-8(15)11-10(16)12(5)9-3-6(14)7(4-13)17-9/h2,6-7,9,13-14H,3-4H2,1H3,(H,11,15,16)/t6-,7+,9+/m0/s1
InChIKeyCXUAUJQBLHBYCG-LKEWCRSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-6-methyluridine (CAS 42188-37-4): A C6-Methylated Pyrimidine Nucleoside with Conformationally Constrained Syn Geometry


2'-Deoxy-6-methyluridine (m⁶dU; CAS 42188-37-4; molecular formula C₁₀H₁₄N₂O₅; MW 242.23) is a synthetic pyrimidine 2'-deoxynucleoside in which a methyl group is substituted at the 6-position of the uracil base . First prepared and characterized by Holý in 1973 as part of an extensive series on nucleic acid components and their analogues, this compound is structurally isomeric with the natural nucleoside thymidine (5-methyl-2'-deoxyuridine) but differs fundamentally in the ring position of the methyl substituent [1]. The 6-methyl substitution creates steric hindrance with the sugar moiety that constrains the molecule to the syn conformation about the N-glycosyl bond—a property that distinguishes it from virtually all natural pyrimidine nucleosides, which adopt the anti conformation [2]. The compound is available as a research chemical from multiple suppliers, typically with purity specifications ≥95% [3].

Why 2'-Deoxy-6-methyluridine Cannot Be Interchanged with Thymidine or Other C5-Modified Deoxyuridines


Although 2′-deoxy-6-methyluridine shares the same atomic composition (C₁₀H₁₄N₂O₅) as thymidine, the position of the methyl group—at C6 rather than C5 of the pyrimidine ring—produces a fundamentally different conformational landscape and metabolic fate. The 6-methyl group sterically clashes with the 2′-deoxyribose ring, forcing the base into the syn orientation about the N-glycosyl bond [1]. This conformational constraint is absent in thymidine, 2′-deoxyuridine, and all C5-substituted deoxyuridine analogs (e.g., 5-fluoro-, 5-bromo-, 5-iodo-2′-deoxyuridine), which retain the anti conformation typical of natural B-DNA nucleosides [2]. The consequence is that enzymes recognizing the anti conformation—including thymidine kinase, which phosphorylates thymidine and C5-halogenated deoxyuridines for metabolic activation—fail to process this compound, while nucleoside phosphorylases that cleave the glycosidic bond show dramatically altered kinetics [3][4]. Simply substituting a C5-modified deoxyuridine with the C6-methyl isomer without accounting for these differences will yield fundamentally different biochemical and pharmacological outcomes.

Quantitative Differentiation Evidence for 2'-Deoxy-6-methyluridine vs. Closest Analogs


Crystal Structure Confirms Locked Syn Conformation: m⁶dU vs. Thymidine (Anti)

X-ray crystallographic analysis unequivocally demonstrates that 6-methyl-2′-deoxyuridine (m⁶dU) is constrained in the syn conformation about the N-glycosyl bond, whereas thymidine and all natural pyrimidine 2′-deoxynucleosides adopt the anti conformation [1][2]. The crystal structure shows m⁶dU crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell dimensions a = 20.189(2) Å, b = 8.203(3) Å, and c = 6.591(1) Å, and the glycosidic torsion angle χ is fixed in the syn range due to steric repulsion between the 6-methyl group and the 2′-deoxyribose ring [1]. Complementary ¹H NMR studies in aqueous solution confirm that this syn preference is maintained at the monomer, 3′-monophosphate, 5′-monophosphate, and dimer levels, with characteristic increases in cis couplings J₁′₂″ and J₂′₃′ indicating eclipsing of sugar ring substituents and a flattening of the deoxyribose pucker relative to thymidine derivatives [2]. The syn conformation destabilizes the g⁺ conformer about the C4′–C5′ bond, leading to a preference for the t conformer—an effect that is particularly pronounced at the 5′-nucleotide level due to repulsive interaction between the 2-keto oxygen and the negatively charged 5′-phosphate group [2].

Nucleoside conformation X-ray crystallography syn/anti glycosidic bond structural biology

Thymidine Kinase Fails to Phosphorylate m⁶dU: Metabolic Activation Block vs. Thymidine

In the in vitro system of Escherichia coli cell-free extracts, 6-methyl-2′-deoxyuridine is not a substrate for nucleoside kinases, including thymidine kinase; phosphorylation of this compound does not take place even in the presence of ATP as the phosphate donor [1]. Furthermore, 6-methyl-2′-deoxyuridine 5′-monophosphate was not detected in either the culture medium or the cellular nucleotide pool, confirming the complete absence of intracellular phosphorylation [1]. By contrast, thymidine is efficiently phosphorylated by thymidine kinase (preferred substrate with the highest catalytic efficiency: thymidine > deoxyuridine >> deoxyinosine > deoxyguanosine) [2], and 5-substituted 2′-deoxyuridines such as 5-fluoro-, 5-bromo-, and 5-iodo-2′-deoxyuridine are also recognized as substrates by human TK1 and TK2 [3]. The structural basis for this discrimination lies in the syn conformation of m⁶dU: the altered presentation of the base relative to the sugar prevents productive binding in the thymidine kinase active site, which evolved to accommodate the anti conformation [4].

Thymidine kinase nucleoside phosphorylation metabolic activation salvage pathway prodrug activation

Uridine Phosphorylase Kinetics: ~19-Fold Lower Catalytic Efficiency for 6-Methyluridine vs. Uridine

Kinetic analysis with purified E. coli uridine phosphorylase (EC 2.4.2.3) reveals that 6-methyluridine (the ribo analog; data directly informative for the deoxy analog given identical base recognition) is a weak substrate compared to the natural substrate uridine [1]. At pH 7.5, 6-methyluridine exhibits an apparent Km of 1030 ± 53 µM, approximately 8.4-fold higher than uridine (Km = 122 ± 11 µM), and a Vmax of 150 ± 5 µmol/min/mg protein, approximately 2.3-fold lower than uridine (Vmax = 340 ± 12). The resulting catalytic efficiency (Vmax/Km) for 6-methyluridine is 0.15, approximately 19-fold lower than uridine (2.8) [1]. Additionally, 6-methyluridine acts as a competitive inhibitor of uridine phosphorolysis with a Ki of approximately 2 mM, comparable to its Km value [1]. The enzyme VchUPh (a pyrimidine nucleoside phosphorylase) shows selectivity toward 6-methyluracil acting as a pseudosubstrate; molecular dynamics simulations reveal that repulsion between the hydrophilic hydroxyl of active-site residue Thr93 and the hydrophobic 6-methyl group prevents essential hydrogen bond formation, rendering the enzyme inactive for 6-methyluridine synthesis [2].

Uridine phosphorylase enzyme kinetics substrate specificity phosphorolysis competitive inhibition

6-Methyl Substitution Abolishes Antiviral and Antibacterial Activity of 5-Halogenated Deoxyuridines

Holý and De Clercq (1980) compared the biological activities of 5-bromo-6-methyl-2′-deoxyuridine (Ic), 5-iodo-6-methyl-2′-deoxyuridine (Id), and the parent compound 6-methyl-2′-deoxyuridine (Ia) with the established antiviral agents 5-bromo-2′-deoxyuridine and 5-iodo-2′-deoxyuridine [1]. Unlike 5-bromo- and 5-iodo-2′-deoxyuridine, which exhibit well-characterized antibacterial and antiviral activities (with 5-iodo-2′-deoxyuridine being a clinically used anti-herpetic agent), the 6-methyl derivatives Ic and Id exhibited neither antibacterial nor antiviral activity [1]. Furthermore, the 6-methyl derivatives exerted no antimetabolic effect on de novo DNA synthesis in primary rabbit kidney cells [1]. The CD spectra of these compounds were compared with m⁶dU to confirm that the syn conformation is maintained in the 5,6-disubstituted analogs, supporting the conclusion that the syn conformational lock imposed by the 6-methyl group (rather than the absence of the 5-halogen per se) is responsible for the loss of biological activity [1].

Antiviral activity antibacterial activity 5-halogenated nucleosides antimetabolite DNA synthesis inhibition

In Vivo Biodistribution Diverges from Thymidine: High Renal Clearance and Distinct Organ Uptake by Dynamic PET

In a direct comparative in vivo study, 6-methyl[¹¹C]-2′-deoxyuridine and [methyl-¹¹C]thymidine were administered to normal Wistar rats, and tissue distribution was monitored by dynamic positron emission tomography (PET) [1]. The ¹¹C-labeled m⁶dU exhibited high renal clearance, with up to at least 20% of the injected activity eliminated through the kidneys during the first 20 minutes following injection [1]. Critically, the tissue distribution patterns of the two ¹¹C-labeled nucleosides were significantly different for most organs examined [1]. This result is mechanistically consistent with the inability of m⁶dU to serve as a substrate for thymidine kinase: whereas [¹¹C]thymidine undergoes intracellular trapping via phosphorylation and potential incorporation into DNA in proliferating tissues, m⁶dU is not retained intracellularly and is instead rapidly cleared via the renal route [1][2].

PET imaging biodistribution renal clearance ¹¹C-labeled nucleoside thymidine comparator

Oligonucleotide Duplex Destabilization: Internal 6-Methyluridine Inhibits RNA Duplex Formation

Ziomek et al. (2002) systematically measured the effects of 5- and 6-substituted uridines on the thermal stability of RNA duplexes using the model sequences (AUCU[Mod]AGAU)₂ and (AUCUAGAU[Mod])₂ [1]. This study directly compared 6-methyluridine (both N1 and N3 isomers) with 3N-methyluridine and multiple 5-substituted uridines (5-fluoro, 5-chloro, 5-bromo, 5-iodo, 5-alkyl). The key finding is that 6-methyluridines placed at internal positions of the A-U(Mod) base pair inhibit duplex formation, whereas 5-substituted uridines generally stabilize the duplex [1]. Interestingly, 6-methyluridines placed as terminal base pairs stabilize the duplexes, predominantly via the 3′-dangling end effect [1]. Complementary research on oligoribonucleotides containing 6-methyluridine at site-specific positions in yeast tRNAᴾʰᵉ fragments confirms that the 6-methylated uridines retain the syn conformation at the polymer level and in each sequence location destabilize the RNAs compared to unmodified RNA; the decrease in RNA duplex stability is predictable [2].

RNA duplex stability thermal denaturation modified nucleoside antisense oligonucleotide thermodynamics

Validated Application Scenarios for 2'-Deoxy-6-methyluridine Based on Quantitative Differentiation Evidence


Conformational Probe for syn/anti Nucleoside Structural Biology Studies

The unequivocally established syn conformation of 2′-deoxy-6-methyluridine—confirmed by both X-ray crystallography (P2₁2₁2₁ space group; χ in syn range) and multi-nuclear NMR spectroscopy in solution—makes this compound an ideal reference standard for structural biology investigations of nucleoside glycosidic bond geometry [1][2]. Researchers studying the conformational determinants of enzyme-substrate recognition, nucleoside transporter specificity, or DNA polymerase fidelity can use m⁶dU as a conformationally locked syn probe alongside thymidine (anti) to deconvolute the contribution of glycosidic torsion angle to biological activity. The documented NMR spectral signatures—including increased J₁′₂″ and J₂′₃′ coupling constants, t conformer preference at C4′–C5′, and characteristic ¹³C chemical shift differences—provide readily measurable spectroscopic handles for verifying syn conformation in novel analogs [2].

Negative Control for Thymidine Kinase-Dependent Nucleoside Prodrug Screening

Because thymidine kinase-mediated phosphorylation to the 5′-monophosphate is the essential activating step for most antiviral (e.g., acyclovir, idoxuridine) and many anticancer nucleoside analogs, the complete inability of 6-methyl-2′-deoxyuridine to serve as a substrate for any nucleoside kinase—documented in both intact E. coli and cell-free extract systems—makes m⁶dU a rigorous negative control for kinase-dependent screening assays [1][2]. In a typical screening workflow, m⁶dU tested alongside candidate nucleoside analogs can distinguish kinase-dependent from kinase-independent mechanisms of action: any compound active in the same assay where m⁶dU shows no activity can be inferred to require kinase-mediated phosphorylation, while compounds sharing m⁶dU's inactivity pattern may require alternative activation strategies (e.g., phosphoramidate ProTide approaches).

PET Tracer Development for Renal Function Imaging

The in vivo biodistribution study demonstrating that 6-methyl[¹¹C]-2′-deoxyuridine undergoes rapid renal clearance (≥20% of injected activity within 20 minutes) and exhibits significantly different organ distribution compared to [¹¹C]thymidine supports the development of ¹¹C- or ¹⁸F-labeled m⁶dU derivatives as PET tracers for renal function assessment [1]. Unlike proliferation-imaging agents based on thymidine (which undergo intracellular trapping via kinase phosphorylation), m⁶dU-based tracers avoid confounding tissue retention signals and can provide a cleaner measurement of renal clearance kinetics. The established synthetic route for ¹¹C-labeling at the 6-methyl position provides a validated starting point for radiochemistry development [1].

Position-Dependent RNA Duplex Stability Modulator in Oligonucleotide Therapeutics

The finding that 6-methyluridine exerts opposing effects on RNA duplex stability depending on its sequence position—destabilizing when placed internally but stabilizing via 3′-dangling end effects at terminal positions—enables rational, position-specific incorporation of this modification into therapeutic oligonucleotides [1][2]. For antisense oligonucleotides or siRNA guide strands, terminal 6-methyluridine modifications can enhance target binding affinity through end-stacking while internal modifications can be used to intentionally reduce undesired secondary structure formation that might impede target access. The predictability of the stability decrease observed in tRNA fragment studies suggests that thermodynamic penalties for internal incorporation can be calculated in advance, supporting computer-aided design of modified oligonucleotides [2].

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